4-Methylpiperidine-1-sulfonyl fluoride
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Overview
Description
4-Methylpiperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-sulfonyl fluoride typically involves the reaction of 4-methylpiperidine with sulfonyl fluoride reagents. One common method is the reaction of 4-methylpiperidine with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction requires a catalyst and is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperidine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperidine and sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-Methylpiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Methylpiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often used to study the function of enzymes and to develop enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of fluoride.
Piperidine-1-sulfonyl fluoride: Lacks the methyl group at the 4-position.
4-Methylpiperidine-1-sulfonamide: Contains an amide group instead of fluoride
Uniqueness: 4-Methylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of the sulfonyl fluoride group, which makes it a valuable reagent in organic synthesis and enzyme inhibition studies. Its ability to form stable covalent bonds with enzymes distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H12FNO2S |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-methylpiperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H12FNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
OPUQOSBFYLLXHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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